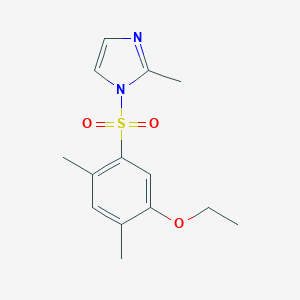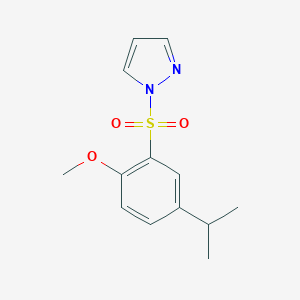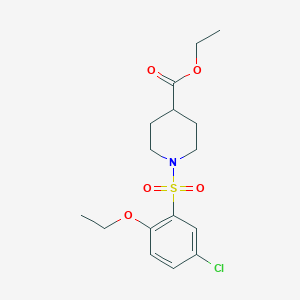
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, commonly known as EDMI, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. EDMI has shown promising results in scientific research for its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mecanismo De Acción
The mechanism of action of EDMI involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. EDMI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. EDMI also inhibits the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
EDMI has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EDMI has also been found to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EDMI in lab experiments is its high potency and specificity. EDMI has been found to have a high binding affinity for its target enzymes and proteins, making it an effective tool for studying their functions. However, the main limitation of using EDMI in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on EDMI. One potential area of research is the development of more potent and selective analogs of EDMI that can be used as therapeutic agents for cancer and other diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of EDMI, which can help in the development of optimal dosing strategies for its use in clinical settings. Finally, more research is needed to understand the potential side effects and toxicity of EDMI, which can help in the safe and effective use of this compound in humans.
Métodos De Síntesis
EDMI can be synthesized using a multi-step process that involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
EDMI has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EDMI is in the field of cancer research. EDMI has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMTLOWGNLACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345435.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345437.png)

![2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345442.png)

amine](/img/structure/B345450.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)

![4-Chloro-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345465.png)
![4-Bromo-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345468.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345473.png)